3'-Morpholinomethyl-3,4,5-trifluorobenzophenone
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Description
3-Morpholinomethyl-3,4,5-trifluorobenzophenone (3-MTFBP) is a versatile organic compound with a wide range of applications in science and technology. It is a colorless, crystalline solid with a molecular weight of 195.10 g/mol. It is a versatile reagent used in organic synthesis and has been used in a variety of scientific research applications.
Scientific Research Applications
Synthesis and Structural Analysis
- A study demonstrated the synthesis of biologically active 1,2,4-triazole derivatives, including a fluoro derivative incorporating morpholinomethyl groups. The research involved characterizing these compounds through single crystal and powder X-ray diffraction, highlighting the presence of various intermolecular interactions, which were further analyzed using Hirshfeld surfaces and quantum mechanical calculations (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
Chemical Reactions and Product Formation
- A study on the reaction between tetramethyl ester and morpholinosulfur trifluoride reported the formation of various compounds, including morpholino derivatives. This research provided insights into the reaction mechanisms and structural analysis of these compounds through experimental data and DFT calculations (Guzyr, Zasukha, Vlasenko, Chernega, Rozhenko, & Shermolovich, 2013).
Pharmacological Applications
- Research into benzofuran-morpholinomethyl-pyrazoline hybrids revealed their significant vasodilatation properties in isolated thoracic aortic rings of rats. These findings suggest potential applications in developing vasorelaxant agents, with a quantitative structure-activity relationship study providing further insights (Hassan, Rahman, Saleh, & Jaleel, 2014).
Material Science and Surface Functionalization
- A study on the surface functionalization of bioactive glasses with natural molecules, specifically gallic acid (GA), explored the potential of grafting GA to bioactive glasses. This approach aimed to deliver biological molecules using biomaterial surfaces as localized carriers, highlighting the interdisciplinary applications of morpholino derivatives in material science (Zhang, Ferraris, Prenesti, & Verné, 2013).
properties
IUPAC Name |
[3-(morpholin-4-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO2/c19-15-9-14(10-16(20)17(15)21)18(23)13-3-1-2-12(8-13)11-22-4-6-24-7-5-22/h1-3,8-10H,4-7,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVWVXYHQFJNKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=C(C(=C3)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643112 |
Source
|
Record name | {3-[(Morpholin-4-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Morpholinomethyl-3,4,5-trifluorobenzophenone | |
CAS RN |
898792-34-2 |
Source
|
Record name | {3-[(Morpholin-4-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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